molecular formula C16H24O3 B6021254 ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate

ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate

Cat. No.: B6021254
M. Wt: 264.36 g/mol
InChI Key: OMVJVVHTXKINIP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropanoate backbone, with a 4-tert-butylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-butylphenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-(4-tert-butylphenoxy)-2-methylpropanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate involves its interaction with molecular targets through its ester and phenoxy functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-tert-butylphenoxy)-2-oxoethyl methacrylate: Similar structure but with a methacrylate group.

    2-(4-tert-butylphenoxy)-2-oxoethyl acetate: Similar structure but with an acetate group.

Uniqueness

Ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butylphenoxy substituent provides steric hindrance, influencing its reactivity and stability compared to other esters.

Properties

IUPAC Name

ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-7-18-14(17)16(5,6)19-13-10-8-12(9-11-13)15(2,3)4/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVJVVHTXKINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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